1,1-Dichloro-2,2,3-trifluoropropane

Description

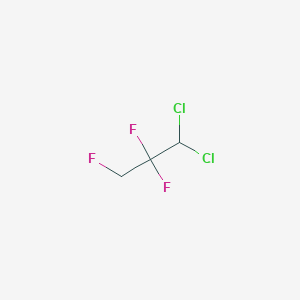

1,1-Dichloro-2,2,3-trifluoropropane (C₃H₃Cl₂F₃) is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) class. Its molecular structure features two chlorine atoms at the first carbon (C1), two fluorine atoms at the second carbon (C2), and one fluorine atom at the third carbon (C3).

Properties

CAS No. |

70192-70-0 |

|---|---|

Molecular Formula |

C3H3Cl2F3 |

Molecular Weight |

166.95 g/mol |

IUPAC Name |

1,1-dichloro-2,2,3-trifluoropropane |

InChI |

InChI=1S/C3H3Cl2F3/c4-2(5)3(7,8)1-6/h2H,1H2 |

InChI Key |

GELJRWJPYZKUPR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Cl)Cl)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Dichloro-2,2,3-trifluoropropane can be achieved through several methods. One common route involves the reaction of 2,3-dichloro-1,1,1-trifluoropropane with appropriate reagents under controlled conditions . Industrial production often utilizes halogen exchange reactions, where halogen atoms are replaced by other halogens using catalysts such as carbon, aluminum fluoride, or iron chloride . The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.

Chemical Reactions Analysis

1,1-Dichloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in halogen exchange reactions where chlorine atoms are replaced by other halogens like fluorine.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under specific conditions.

Scientific Research Applications

1,1-Dichloro-2,2,3-trifluoropropane has several applications in scientific research and industry:

Biology and Medicine:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2,3-trifluoropropane primarily involves its reactivity with other chemicals. The compound can act as a halogen donor or acceptor in various reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in halogen exchange reactions, where chlorine atoms are replaced by other halogens . The pathways involved in these reactions often include the formation of intermediate species that further react to produce the desired products.

Comparison with Similar Compounds

Key Observations:

- Substituent Position Effects :

- Thermodynamic Properties :

Environmental and Regulatory Profiles

- Ozone Depletion Potential (ODP): 3,3-Dichloro-1,1,1-trifluoropropane (ODP ~0.02–0.05) is less harmful than CFCs (ODP ~1.0) but regulated under HCFC phase-out schedules . this compound likely shares similar ODP due to structural parallels .

- Global Warming Potential (GWP): Analogs like R-243 (C₃H₃F₃Cl₂) have GWP ~1,500–2,000, higher than CO₂ but lower than perfluorocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.